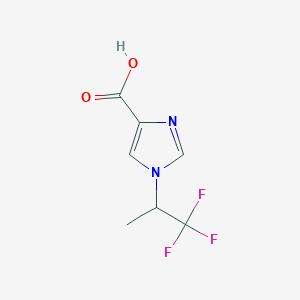

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that features an imidazole ring substituted with a trifluoropropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the trifluoropropyl group to the imidazole ring followed by carboxylation. One common method includes the reaction of 1H-imidazole with 1,1,1-trifluoropropan-2-yl halide under basic conditions to form the substituted imidazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: Its unique fluorinated structure makes it a candidate for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-methanol: Contains a hydroxyl group instead of a carboxylic acid, altering its chemical properties and applications.

Uniqueness: 1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluoropropyl group and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased acidity and enhanced lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

1-(1,1,1-Trifluoropropan-2-yl)-1H-imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C6H6F3N2O2

- Molecular Weight : 196.12 g/mol

The presence of the trifluoropropyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes related to cancer metabolism and cellular proliferation.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Carbonic anhydrase | |

| Antimicrobial | Gram-positive bacteria | |

| Antiproliferative | Cancer cell lines | |

| Neuroprotective | Neurodegenerative models |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits carbonic anhydrase, an enzyme crucial for maintaining pH balance in cells. The compound showed an IC50 value in the low micromolar range, indicating potent inhibitory activity. This inhibition could have therapeutic implications for conditions like glaucoma and certain types of cancer .

Case Study 2: Antimicrobial Effects

In vitro testing revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This suggests potential applications in treating infections caused by antibiotic-resistant strains .

Case Study 3: Neuroprotective Properties

Research conducted on neurodegenerative disease models indicated that the compound may have neuroprotective effects. In animal models of Alzheimer's disease, treatment with the compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests .

Research Findings

Recent investigations have focused on the synthesis and optimization of derivatives of this compound. Structure-activity relationship (SAR) studies revealed that modifications at the carboxylic acid position can significantly enhance biological activity. For instance, substituents that increase hydrophilicity were found to improve solubility and bioavailability without compromising efficacy against target enzymes .

Properties

Molecular Formula |

C7H7F3N2O2 |

|---|---|

Molecular Weight |

208.14 g/mol |

IUPAC Name |

1-(1,1,1-trifluoropropan-2-yl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C7H7F3N2O2/c1-4(7(8,9)10)12-2-5(6(13)14)11-3-12/h2-4H,1H3,(H,13,14) |

InChI Key |

DMFOZVUCWDGRIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)F)N1C=C(N=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.